molecular formula C17H13ClN2 B14610092 4-Chloro-6-methyl-3,5-diphenylpyridazine CAS No. 60326-08-1

4-Chloro-6-methyl-3,5-diphenylpyridazine

Cat. No.: B14610092
CAS No.: 60326-08-1
M. Wt: 280.7 g/mol
InChI Key: VGTQHYVQWZAPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methyl-3,5-diphenylpyridazine is a heterocyclic compound with the molecular formula C17H13ClN2 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-3,5-diphenylpyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3,5-diphenylpyridazine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methyl-3,5-diphenylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-methyl-3,5-diphenylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-3,5-diphenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Chloro-3,5-diphenylpyridazine
  • 6-Methyl-3,5-diphenylpyridazine
  • 3,5-Diphenylpyridazine

Comparison: 4-Chloro-6-methyl-3,5-diphenylpyridazine is unique due to the presence of both a chlorine atom and a methyl group on the pyridazine ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from its analogs. The presence of the chlorine atom enhances its potential for nucleophilic substitution reactions, while the methyl group can affect its steric and electronic properties.

Properties

CAS No.

60326-08-1

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

5-chloro-3-methyl-4,6-diphenylpyridazine

InChI

InChI=1S/C17H13ClN2/c1-12-15(13-8-4-2-5-9-13)16(18)17(20-19-12)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

VGTQHYVQWZAPDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=N1)C2=CC=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.